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Introduction
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, known

for its role as a potent neurotransmitter and neuromodulator in the central and peripheral

nervous systems.[1][2] It exerts its biological effects primarily through the neurokinin-1 receptor

(NK1R), a G protein-coupled receptor (GPCR).[1][2] The interaction between Substance P and

the NK1R is implicated in a variety of physiological processes, including pain transmission,

inflammation, and smooth muscle contraction.[1] Upon binding to the NK1R, Substance P

triggers a signaling cascade that leads to the mobilization of intracellular calcium ([Ca²⁺]i), a

key second messenger in numerous cellular responses.[3][4]

Substance P is metabolized in vivo into various fragments. One such fragment is Substance P
(2-11), also known as Deca-Substance P. While research indicates that N-terminal truncated

metabolites of Substance P, such as SP (2-11), retain the ability to increase intracellular

calcium, detailed quantitative data on the potency of Substance P (2-11) in inducing calcium

mobilization is not extensively reported.[1][4] Therefore, robust and detailed protocols are

essential for researchers to characterize the activity of such fragments.
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These application notes provide a comprehensive protocol for utilizing calcium imaging

techniques to investigate the effects of Substance P (2-11) on intracellular calcium levels in

cells expressing the NK1 receptor. This protocol is designed to enable researchers to

determine the potency and efficacy of Substance P (2-11) and other related compounds.

Data Presentation
The following tables summarize quantitative data for Substance P and its fragment, Substance
P (2-11). This information is critical for experimental design, serving as a reference for

expected outcomes and for the preparation of appropriate compound concentrations.

Table 1: Potency of Substance P and Substance P (2-11) in Functional Assays

Compound Assay Cell Line Parameter Value

Substance P

Intracellular

Calcium ([Ca²⁺]i)

Mobilization

NK1R-

expressing

HEK293 cells

-log EC₅₀ (M) 8.5 ± 0.3[4]

Substance P (2-

11)

Intracellular

Calcium ([Ca²⁺]i)

Mobilization

NK1R-

expressing cells
EC₅₀

To be determined

by the user with

the provided

protocol.

Substance P
cAMP

Accumulation

NK1R-

expressing

HEK293T cells

-log EC₅₀ (M) 7.8 ± 0.1[4]

Substance P (2-

11)

cAMP

Accumulation

NK1R-

expressing

HEK293T cells

-log ED₅₀ (M) -7.4 ± 0.08[4]

Table 2: Key Reagents and Recommended Concentrations for Calcium Imaging
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Reagent
Stock
Concentration

Working
Concentration

Solvent

Fluo-4 AM 1-5 mM 1-5 µM Anhydrous DMSO

Pluronic® F-127 20% (w/v) 0.02-0.04% (w/v) Anhydrous DMSO

Probenecid 100-250 mM 1-2.5 mM
1 M NaOH or

physiological buffer

Substance P (Positive

Control)
1 mM

1 pM - 10 µM (for

dose-response)

Sterile Water or

appropriate buffer

Substance P (2-11) 1 mM
1 pM - 10 µM (for

dose-response)

Sterile Water or

appropriate buffer

Signaling Pathways and Experimental Workflows
Substance P / NK1R Signaling Pathway
Substance P binding to the NK1 receptor initiates a signaling cascade primarily through the

Gαq protein. This activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to

IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the

cytosol. This rapid increase in intracellular calcium concentration is a hallmark of NK1R

activation and can be readily measured using calcium-sensitive fluorescent dyes.

Plasma Membrane

Cytosol

NK1 Receptor Gαq Protein
Activates

Phospholipase C (PLC)
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PIP₂
Hydrolyzes
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DAG

Ca²⁺ Release
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NK1 Receptor Signaling Pathway for Calcium Mobilization.

Experimental Workflow for Intracellular Calcium
Measurement
The following diagram outlines the general workflow for measuring intracellular calcium

mobilization in response to Substance P (2-11) stimulation using a fluorescent calcium

indicator like Fluo-4 AM.
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Workflow for a Calcium Imaging Assay.
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Experimental Protocols
This section provides a detailed protocol for conducting a calcium imaging experiment to

assess the activity of Substance P (2-11) on cells endogenously or recombinantly expressing

the NK1 receptor.

Protocol 1: Intracellular Calcium Mobilization Assay
using Fluo-4 AM
Materials:

Cells expressing the human NK1 receptor (e.g., HEK293 or CHO cell lines)

96-well black, clear-bottom microplates

Substance P (2-11)

Substance P (full-length, as a positive control)

Fluo-4 AM calcium indicator

Pluronic® F-127

Anhydrous DMSO

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Probenecid (optional)

Fluorescence microplate reader with automated injection capabilities

Procedure:

Cell Plating:

Seed NK1R-expressing cells into a 96-well black, clear-bottom microplate at a density of

40,000 to 80,000 cells per well.
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Culture overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell

attachment and formation of a monolayer.

Preparation of Reagents:

Substance P (2-11) and Substance P Stock Solutions: Prepare 1 mM stock solutions in

sterile water or an appropriate buffer. Aliquot and store at -20°C or -80°C.

Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous

DMSO.

Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution in anhydrous DMSO.

Dye-Loading Solution: On the day of the experiment, prepare the dye-loading solution. For

a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of

the Fluo-4 AM and Pluronic® F-127 stock solutions. Dilute this mixture in HBSS with 20

mM HEPES to the final desired concentration. If using probenecid, add it to the loading

solution to a final concentration of 1-2.5 mM to inhibit dye extrusion.

Cell Loading:

Aspirate the culture medium from the cells.

Wash the cells once with 100 µL of HBSS with 20 mM HEPES.

Add 100 µL of the dye-loading solution to each well.

Incubate the plate at 37°C for 30-60 minutes in the dark.

Washing:

Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove

extracellular dye.

After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

Measurement:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15619606/docs?utm_src=pdf-body#application-notes-and-protocols-for-calcium-imaging-with-substance-p-2-11
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619606?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the fluorescence microplate reader to measure fluorescence intensity at an excitation

wavelength of ~490 nm and an emission wavelength of ~525 nm.

Record a baseline fluorescence reading for 10-20 seconds.

Using the plate reader's automated injector, add 20 µL of a 6X concentrated solution of

Substance P (2-11) or the positive control (Substance P) to achieve the desired final

concentration. A dose-response curve is typically generated using a range of

concentrations.

Continue to record fluorescence intensity for at least 60-120 seconds to capture the peak

response and subsequent decay.

Data Analysis:

The change in fluorescence is typically expressed as the ratio of the fluorescence signal

(F) to the initial baseline fluorescence (F₀), denoted as ΔF/F₀.

Plot the peak change in fluorescence against the logarithm of the agonist concentration to

generate a dose-response curve.

Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of

the maximal response.

Disclaimer: This protocol is a general guideline and may require optimization for specific cell

types and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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